A 410099.1

説明

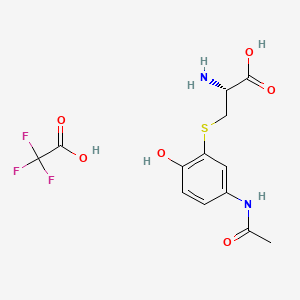

A 410099.1 is a BIRC inhibitor, with EC50 values for BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 being 4.6, 9.2, 15.6, 19.9, and 93.9 nM, respectively . It exhibits cytotoxicity in a wide range of cancer cell lines in vitro .

Molecular Structure Analysis

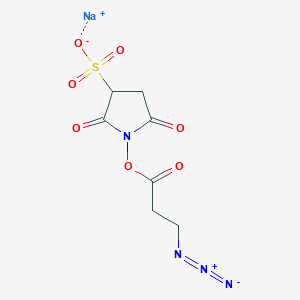

The molecular weight of this compound is 505.09 . The molecular formula is C27H41ClN4O3 . The SMILES representation is O=C([C@H]1N(CCC1)C(C@HNC(C@HNC)=O)=O)N[C@H]3C4=CC=CC=C4CCC3.Cl .Physical And Chemical Properties Analysis

The molecular weight of this compound is 505.09 . The molecular formula is C27H41ClN4O3 . The SMILES representation is O=C([C@H]1N(CCC1)C(C@HNC(C@HNC)=O)=O)N[C@H]3C4=CC=CC=C4CCC3.Cl .科学的研究の応用

Machinability of Stainless Steel : Stainless Steel 410 (SS410), known for its corrosion resistance and strength, is used in various industries. Research has focused on improving its machinability, especially in drilling, by using suitable parameters and cutting fluids. Coconut oil, for instance, has shown promising results in enhancing machinability at higher cutting speeds and feeds (Jayaganth, Jayakumar, Deepak, & Pazhanivel, 2018).

Diesel Engine Performance and Emissions : Studies on 4100 diesel engines have investigated the impact of Exhaust Gas Recirculation (EGR) on performance and emissions. EGR effectively reduces NOx emissions but may negatively impact engine power and fuel economy (Yu, 2012).

Semiconductor Memory Analysis : The use of Scanning Electron Microscopy (SEM) in the voltage contrast mode is significant for analyzing failures in semiconductor memories. This technique was applied to a 4100, a 256-bit bipolar memory, demonstrating its effectiveness in locating and analyzing failures in memory arrays (Alter & Mcdonald, 1971).

Structural Engineering Standards : AS 4100, an Australian standard, emphasizes the use of guaranteed values for the chemical composition, mechanical properties, and manufacturing methods of materials used in steel structures. It forms the basis for safety factors and design recommendations in structural engineering (Keays, 2016).

Remote Sensing in Agriculture : The MS-4100 multispectral camera, integrated with Geographic Information Systems and Global Positioning Systems, is vital in precision agriculture for pest management. This system provides critical crop, soil, and ground cover information, aiding in efficient farming practices (Lan, Huang, Martin, & Hoffmann, 2009).

Grid Stabilization in Renewable Energy Systems : In the context of renewable energy integration, studies have focused on grid stabilization strategies for photovoltaic systems, particularly in accordance with German grid codes like VDE-AR-N 4105. This research is crucial for maintaining grid stability amidst increasing renewable energy penetration (Bae, Vu, & Kim, 2013).

作用機序

Target of Action

A 410099.1 is a high-affinity inhibitor of the Baculoviral IAP Repeat-containing (BIRC) proteins . The primary targets of this compound are BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 . These proteins play a crucial role in inhibiting apoptosis, thus promoting cell survival.

Mode of Action

This compound interacts with its targets (BIRC proteins) by binding to them with high affinity . This binding inhibits the function of the BIRC proteins, thereby

将来の方向性

生化学分析

Biochemical Properties

A 410099.1 interacts with various biomolecules, most notably the Baculoviral IAP Repeat-containing (BIRC) proteins . It has been shown to inhibit BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 with EC50 values of 4.6, 9.2, 15.6, 19.9, and 93.9 nM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells. It exhibits cytotoxicity in a wide range of cancer cell lines in vitro, with an EC50 of 13 nM in MDA-MB-231 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a high-affinity XIAP antagonist, it binds to the BIR3 domain of XIAP with a Kd of 16 nM .

Temporal Effects in Laboratory Settings

It is known that it displays antitumor activity in a mouse breast cancer xenograft model .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and these interactions could have effects on its localization or accumulation .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'A 410099.1' involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,4-dichloro-5-fluorobenzonitrile", "2,4-dichloro-5-fluorobenzoic acid", "2,4-dichloro-5-fluorobenzyl alcohol", "2,4-dichloro-5-fluorobenzaldehyde", "2,4-dichloro-5-fluorobenzylamine", "2,4-dichloro-5-fluorobenzyl chloride", "2,4-dichloro-5-fluorobenzyl bromide", "2,4-dichloro-5-fluorobenzyl acetate", "2,4-dichloro-5-fluorobenzyl isocyanate", "2,4-dichloro-5-fluorobenzylamine hydrochloride", "2,4-dichloro-5-fluorobenzylamine sulfate", "2,4-dichloro-5-fluorobenzylamine oxalate", "2,4-dichloro-5-fluorobenzylamine nitrate", "2,4-dichloro-5-fluorobenzylamine phosphate" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,4-dichloro-5-fluorobenzonitrile in the presence of a base to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzonitrile.", "Step 2: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzonitrile is reacted with 2,4-dichloro-5-fluorobenzoic acid in the presence of a base to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzoic acid.", "Step 3: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzoic acid is reacted with 2,4-dichloro-5-fluorobenzyl alcohol in the presence of a dehydrating agent to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzyl alcohol.", "Step 4: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzyl alcohol is reacted with 2,4-dichloro-5-fluorobenzaldehyde in the presence of a reducing agent to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine.", "Step 5: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine is reacted with 2,4-dichloro-5-fluorobenzyl chloride in the presence of a base to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine hydrochloride.", "Step 6: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine hydrochloride is reacted with 2,4-dichloro-5-fluorobenzyl bromide in the presence of a base to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine sulfate.", "Step 7: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine sulfate is reacted with 2,4-dichloro-5-fluorobenzyl acetate in the presence of a base to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine oxalate.", "Step 8: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine oxalate is reacted with 2,4-dichloro-5-fluorobenzyl isocyanate in the presence of a base to form compound 'A 410099.1'." ] } | |

CAS番号 |

762274-58-8 |

分子式 |

C27H41ClN4O3 |

分子量 |

505.1 |

IUPAC名 |

N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride |

InChI |

InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |

InChIキー |

OPCYOBWCDDJCFT-VOSOYEAFSA-N |

SMILES |

O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

A 410099.1; A 410099.1; A410099.1; A4100991 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)